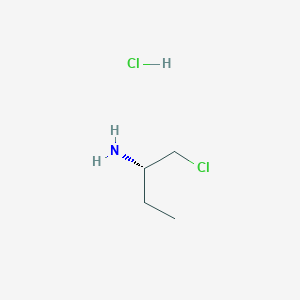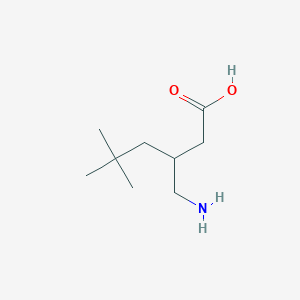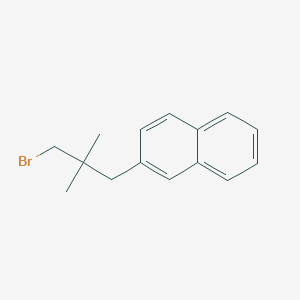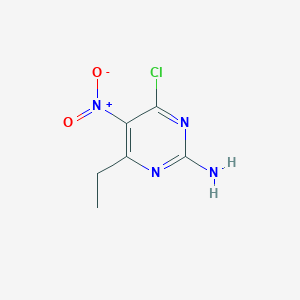
(S)-3-(N-Fmoc-N-methylamino)-4-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a phenyl group, and a butanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid typically involves multiple steps:
Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.
Coupling Reaction: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents like HBTU or DCC.
Deprotection: The Fmoc group is removed using a base like piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques like crystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the Fmoc group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound interacts with molecular targets through its functional groups, facilitating the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-({(tert-Butoxycarbonylamino)-4-phenylbutanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(ethyl)amino)-4-phenylbutanoic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-phenylbutanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and stability. The Fmoc group offers advantages in peptide synthesis, such as easy removal under mild conditions, making it a preferred choice for protecting amino groups.
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(3S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-27(19(16-25(28)29)15-18-9-3-2-4-10-18)26(30)31-17-24-22-13-7-5-11-20(22)21-12-6-8-14-23(21)24/h2-14,19,24H,15-17H2,1H3,(H,28,29)/t19-/m0/s1 |
InChI Key |
KHKQIMCJSIRPRX-IBGZPJMESA-N |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(bromomethyl)-octahydrocyclopenta[b]pyran, Mixture of diastereomers](/img/structure/B13556928.png)
![rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)
![5-(4-{[2-(Trifluoromethyl)phenyl]methoxy}phenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B13556952.png)

![2-chloro-N-({8-hydroxypentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-8-yl}methyl)acetamide](/img/structure/B13556966.png)



![1,3-dimethyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylicacid](/img/structure/B13556979.png)
![3-Methyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea hydrochloride](/img/structure/B13556982.png)
